

Physical and chemical properties of Nitroterephthalic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitroterephthalic acid*

Cat. No.: *B051535*

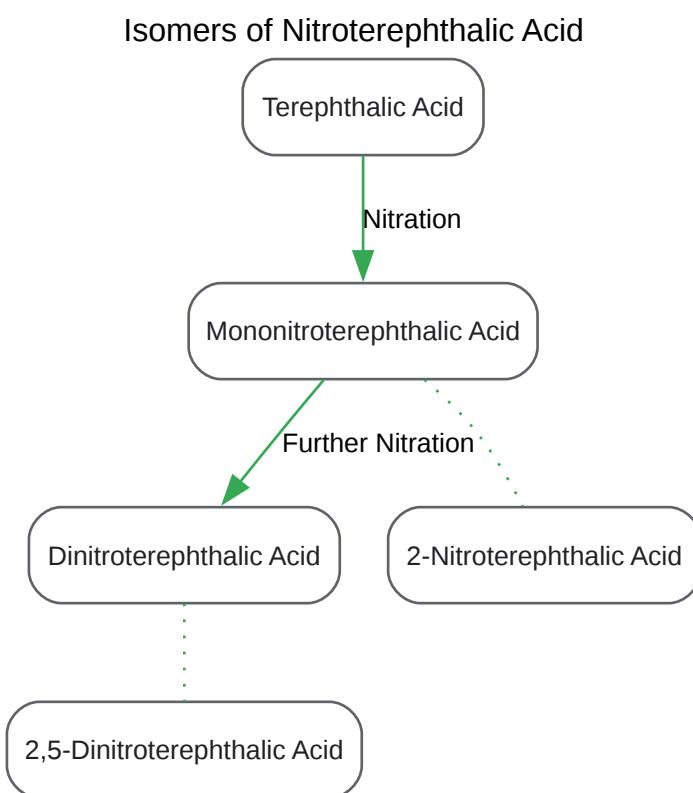
[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Nitroterephthalic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **nitroterephthalic acid**, focusing primarily on the well-characterized **2-nitroterephthalic acid** isomer. It includes key quantitative data, detailed experimental protocols for its synthesis and common reactions, and diagrams to illustrate molecular structures and reaction pathways. This document is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Introduction


Nitroterephthalic acid is a derivative of terephthalic acid, a para-isomer of benzenedicarboxylic acid. The introduction of a nitro ($-NO_2$) group onto the aromatic ring significantly alters the molecule's electronic properties, reactivity, and potential applications. The position of the nitro group gives rise to different isomers, with **2-nitroterephthalic acid** being the most common and extensively studied.

The presence of both electron-withdrawing nitro and carboxylic acid functionalities makes **nitroterephthalic acid** a valuable intermediate in the synthesis of more complex molecules. It is a key precursor for producing aminoterephthalic acid, a widely used linker in the synthesis of Metal-Organic Frameworks (MOFs).^[1] In the context of drug development, the nitroaromatic

scaffold is of significant interest for creating hypoxia-activated prodrugs and other therapeutic agents.^[2]

Isomers of Nitroterephthalic Acid

Terephthalic acid can be nitrated to introduce one or more nitro groups. The primary isomers are **2-nitroterephthalic acid** and the dinitro-substituted versions.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **nitroterephthalic acid** isomers.

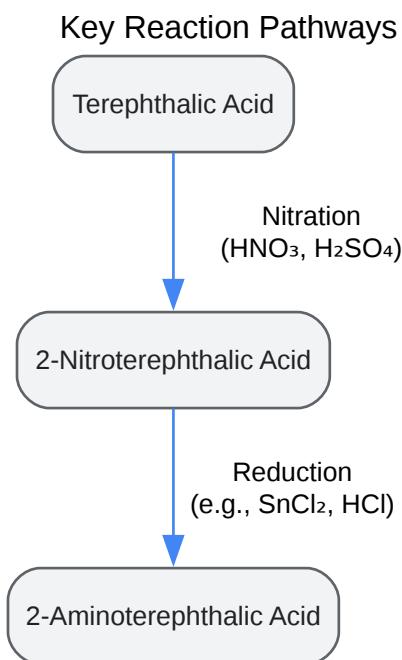
Physical and Chemical Properties

The properties listed below primarily correspond to **2-nitroterephthalic acid** (CAS No. 610-29-7).

Physical Properties

Quantitative physical data for **2-nitroterephthalic acid** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₅ NO ₆	[3]
Molecular Weight	211.13 g/mol	[4][5]
Appearance	White to off-white or pale yellow crystalline powder	[3][4][6]
Melting Point	268 - 274 °C	[3][4][6][7]
Boiling Point	350.79 °C (rough estimate)	[8]
Density	1.6342 (rough estimate)	[8]
Solubility	Very soluble in water; soluble in methanol	[3][8]
Acidity (pKa)	pK ₁ : 1.73 - 1.77 (at 25°C)	[3][8][9]
Partition Coefficient (LogP)	0.54	[3]


Chemical Properties

The chemical behavior of **2-nitroterephthalic acid** is dictated by its three functional groups: two carboxylic acids and one nitro group.

Property	Description	Reference(s)
Synonyms	2-Nitro-1,4-benzenedicarboxylic acid, 2-Nitro-p-phthalic acid	[4][5]
Stability	Stable under normal storage and handling conditions.	[3]
Incompatibilities	Reacts with strong oxidizing agents and strong bases.	[3]
Thermal Decomposition	Decomposes to produce nitrogen oxides (NO _x), carbon monoxide (CO), and carbon dioxide (CO ₂).	[3]
Reactivity	The electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. The nitro group can be readily reduced to an amine, and the carboxylic acid groups can undergo esterification.	[7][10][11]

Key Reactions and Experimental Protocols

Nitrotetraphthalic acid is a critical starting material for several important synthetic transformations.

[Click to download full resolution via product page](#)

Caption: Core synthesis and reduction reactions.

Synthesis of 2-Nitroterephthalic Acid from Terephthalic Acid

This protocol is based on the direct nitration of terephthalic acid.

Methodology:

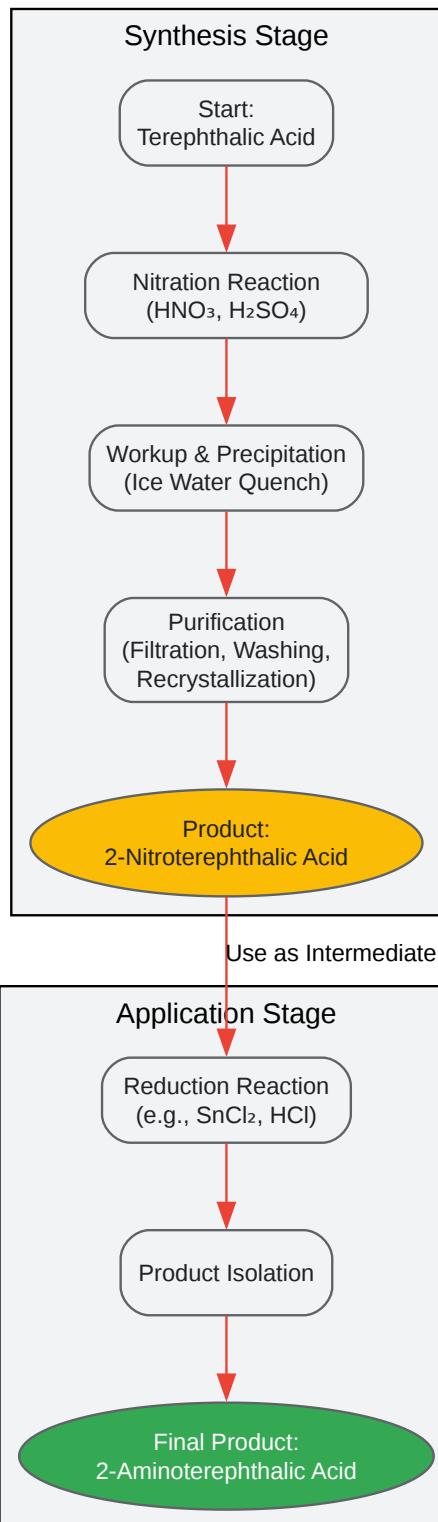
- Place 10 g of crude terephthalic acid into a 250 mL beaker.
- In a fume hood, carefully add 50 mL of fuming sulfuric acid (H_2SO_4) and 50 mL of concentrated nitric acid (HNO_3).^[7]
- Heat the mixture gently with stirring until all the terephthalic acid dissolves.
- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture slowly over cracked ice in a separate, larger beaker. This will cause the product to precipitate.

- Collect the precipitate of **2-nitroterephthalic acid** by vacuum filtration.
- Wash the collected solid thoroughly with cold water to remove residual acid.
- Dry the product. For further purification, the crude product can be recrystallized from hot water.^[7] A reported yield for this method is approximately 73%.^[7]

Reduction of 2-Nitroterephthalic Acid to 2-Aminoterephthalic Acid

This procedure describes a classic method for reducing the nitro group to an amine using stannous chloride.

Methodology:


- Prepare a hot solution of 30 g of stannous chloride (SnCl_2) in 100 mL of concentrated hydrochloric acid (HCl) in a flask suitable for reflux.^[7]
- To this hot solution, add 8 g of **2-nitroterephthalic acid**.
- Heat the mixture under reflux using a water bath for one hour.^[7]
- After the reflux period, cool the reaction mixture. The product, 2-aminoterephthalic acid, will precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the filtered product with cold water and allow it to dry. The reported yield for this procedure is approximately 89%.^[7]

An alternative, mechanochemical method involves the reduction using a palladium on carbon (Pd/C) catalyst with ammonium formate under ball-milling conditions, which is a greener approach.^[10]

Experimental Workflow Overview

The general laboratory process for synthesizing and utilizing **2-nitroterephthalic acid** is outlined below.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and subsequent reduction.

Applications and Relevance

2-Nitroterephthalic acid is a versatile chemical building block with applications in materials science and as a potential precursor in drug synthesis.

- Materials Science: It is a crucial intermediate for synthesizing 2-aminoterephthalic acid, a linker molecule frequently used to construct highly porous Metal-Organic Frameworks (MOFs).^[1] These materials have applications in gas storage, separation, and catalysis.
- Polymer Chemistry: It has been used as a modifier for polymers like polyethylene terephthalate (PET) and polyethylene glycol (PEG).^{[1][12]}
- Drug Development: While not a drug itself, its derivatives are of high interest. The nitroaromatic motif is a key feature in many bioactive molecules and is exploited in the design of hypoxia-activated prodrugs for cancer therapy.^[2] The reduction of the nitro group to an amine provides a synthetic handle for further functionalization, allowing for the construction of complex molecular architectures relevant to medicinal chemistry.^[13]

Conclusion

2-Nitroterephthalic acid is a well-characterized compound whose physical and chemical properties make it a valuable and reactive intermediate in organic synthesis. Its straightforward preparation from terephthalic acid and its facile conversion to aminoterephthalic acid underscore its importance as a foundational building block for advanced materials and complex organic molecules. For researchers in materials science and drug discovery, a thorough understanding of its properties and reaction protocols is essential for leveraging its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]
- 3. 2-Nitroterephthalic acid(610-29-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. 2-Nitroterephthalic acid = 99 610-29-7 [sigmaaldrich.com]
- 5. 1,4-Benzenedicarboxylic acid, 2-nitro- | C8H5NO6 | CID 69122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitroterephthalic acid, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chembk.com [chembk.com]
- 9. Nitroterephthalic acid | 610-29-7 [chemicalbook.com]
- 10. 2-AMINOTEREPTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of Nitroterephthalic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051535#physical-and-chemical-properties-of-nitroterephthalic-acid\]](https://www.benchchem.com/product/b051535#physical-and-chemical-properties-of-nitroterephthalic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com